molecular formula C17H16N2OS B2807636 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide CAS No. 476307-60-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide

Cat. No. B2807636
CAS RN: 476307-60-5
M. Wt: 296.39
InChI Key: VXZXWDNETLNPBU-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of this compound involves a multi-step process . The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2OS . It has a molecular weight of 220.291 Da . The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring.


Chemical Reactions Analysis

The compound has shown antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli due to the presence of a p-nitro group .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . It has a monoisotopic mass of 220.067032 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures in heterocyclic chemistry. The carbonyl and cyano groups are strategically positioned for reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 can participate in condensation and substitution reactions, making it a versatile building block for synthesizing various organic heterocycles .

5-Lipoxygenase (5-LOX) Inhibition

Recent research has highlighted the potential of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide as a 5-LOX inhibitor. The compound exhibits high binding energy, suggesting its relevance in modulating inflammatory pathways. Further optimization and in-depth studies are warranted to explore its therapeutic applications .

Pyranoquinolinone Derivatives

In one-pot reactions, this compound has been used to synthesize pyranoquinolinone derivatives. These compounds exhibit interesting structural features and may have applications in materials science or medicinal chemistry .

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXWDNETLNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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